1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Overview
Description
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one is a complex organic compound characterized by multiple functional groups, including a chlorobenzoyl group, a morpholinylcarbonyl group, and a chromenone moiety. These structural elements suggest potential diverse reactivity and applications in various fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one typically involves multiple steps starting from commercially available precursors:
Formation of the Cyclopropa[c]chromen Core: : Initial formation of the chromen nucleus through a series of aldol condensation or cyclization reactions.
Addition of Substituents: : Introduction of the chlorobenzoyl and morpholinylcarbonyl groups using coupling reactions under appropriate conditions.
Methylation: : Methylation of the compound typically involves the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this exact compound may not be widely published, general principles include large-scale synthesis in batch or continuous flow reactors, often under rigorous control of reaction conditions to ensure yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one can undergo various reactions:
Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Selective reduction using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic aromatic substitution on the chlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as NaOH or other bases.
Major Products
Oxidized derivatives retaining the chromenone structure.
Reduced forms, typically converting carbonyl groups to alcohols.
Substituted derivatives based on the nature of the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Intermediate in the synthesis of complex molecules.
Biology and Medicine
Drug Discovery: : Potential pharmacophore for designing new drugs targeting specific enzymes or receptors.
Biological Probes: : Used in research to study enzyme interactions due to its unique structural motifs.
Industry
Material Science: : Potential use in the development of new polymers or advanced materials due to its multifunctional structure.
Mechanism of Action
Mechanism
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one interacts with molecular targets through its diverse functional groups.
Molecular Targets: : Enzymes, receptors, or other proteins with affinity for aromatic and carbonyl groups.
Pathways: : Modulation of enzymatic activity or inhibition of specific metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
1-(4-bromobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Highlighting Uniqueness
Structural Variations: : The presence of the 4-chlorobenzoyl group distinguishes it from similar compounds with different substituents like bromobenzoyl.
Reactivity and Applications: : Unique reactivity patterns due to the chlorobenzoyl group, potentially leading to different pharmacological or material properties.
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Properties
IUPAC Name |
14-(4-chlorobenzoyl)-14-methyl-13-(morpholine-4-carbonyl)-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO5/c1-26(23(30)17-6-9-18(28)10-7-17)22-21-19-5-3-2-4-16(19)8-11-20(21)34-25(32)27(22,26)24(31)29-12-14-33-15-13-29/h2-11,22H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOHPFWDUVZEQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)N5CCOCC5)C(=O)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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